molecular formula C12H27O3P B12084357 Bis(2-methylpropyl) butylphosphonate CAS No. 10092-77-0

Bis(2-methylpropyl) butylphosphonate

Cat. No.: B12084357
CAS No.: 10092-77-0
M. Wt: 250.31 g/mol
InChI Key: ZVXPPNMMWKQTDB-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl) butylphosphonate: is an organophosphorus compound with the chemical formula C12H27O3P It is a phosphonate ester, which means it contains a phosphonic acid group bonded to organic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) butylphosphonate typically involves the reaction of butylphosphonic dichloride with 2-methylpropanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonic dichloride. The general reaction scheme is as follows:

Butylphosphonic dichloride+2×2-methylpropanolBis(2-methylpropyl) butylphosphonate+2×HCl\text{Butylphosphonic dichloride} + 2 \times \text{2-methylpropanol} \rightarrow \text{this compound} + 2 \times \text{HCl} Butylphosphonic dichloride+2×2-methylpropanol→Bis(2-methylpropyl) butylphosphonate+2×HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-methylpropyl) butylphosphonate can undergo oxidation reactions, leading to the formation of phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate ester into phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Bis(2-methylpropyl) butylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of other organophosphorus compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in phosphate metabolism.

Medicine: There is ongoing research into the use of this compound as a potential therapeutic agent, particularly in the treatment of diseases related to phosphate metabolism.

Industry: In the industrial sector, this compound is used as a flame retardant and plasticizer due to its ability to enhance the thermal stability and flexibility of materials.

Mechanism of Action

The mechanism of action of bis(2-methylpropyl) butylphosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds:

    Diisobutyl phthalate: Another organophosphorus compound with similar ester functional groups.

    Butylphosphonic acid: A simpler phosphonic acid derivative with similar chemical properties.

Uniqueness: Bis(2-methylpropyl) butylphosphonate is unique due to its specific combination of alkyl groups and phosphonate ester functionality. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

10092-77-0

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

IUPAC Name

1-[bis(2-methylpropoxy)phosphoryl]butane

InChI

InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3

InChI Key

ZVXPPNMMWKQTDB-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=O)(OCC(C)C)OCC(C)C

Origin of Product

United States

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